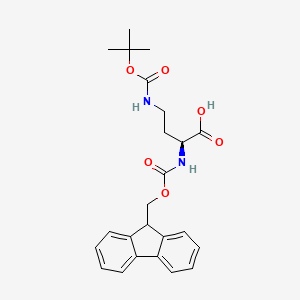

Fmoc-Dab(Boc)-OH

Descripción general

Descripción

Fmoc-Dab(Boc)-OH is a compound used in peptide synthesis. It is a derivative of the amino acid 2,4-diaminobutyric acid, where the amino group is protected by a fluorenylmethyloxycarbonyl (Fmoc) group and the side chain amino group is protected by a tert-butyloxycarbonyl (Boc) group. This compound is commonly used in solid-phase peptide synthesis to prevent unwanted reactions during the assembly of peptides .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-Dab(Boc)-OH typically involves the protection of the amino groups of 2,4-diaminobutyric acid. The Fmoc group is introduced using fluorenylmethyloxycarbonyl chloride in the presence of a base such as sodium carbonate. The Boc group is introduced using di-tert-butyl dicarbonate in the presence of a base such as triethylamine .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The use of solid-phase peptide synthesis (SPPS) techniques allows for efficient production of this compound .

Análisis De Reacciones Químicas

Types of Reactions

Fmoc-Dab(Boc)-OH undergoes several types of reactions, including:

Deprotection Reactions: The Fmoc group can be removed under mild basic conditions using piperidine, while the Boc group can be removed under acidic conditions using trifluoroacetic acid.

Coupling Reactions: The compound can be coupled with other amino acids or peptides using coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).

Common Reagents and Conditions

Deprotection: Piperidine for Fmoc removal, trifluoroacetic acid for Boc removal.

Coupling: DIC and HOBt for peptide bond formation.

Major Products Formed

The major products formed from these reactions are peptides with specific sequences, where this compound is incorporated at desired positions .

Aplicaciones Científicas De Investigación

Peptide Synthesis

Overview

Fmoc-Dab(Boc)-OH is primarily used as a building block in the synthesis of peptides and proteins. The fluorenylmethyloxycarbonyl (Fmoc) group protects the amino terminus, while the tert-butoxycarbonyl (Boc) group protects the side chain. This dual protection allows for selective deprotection and coupling reactions, facilitating the construction of complex peptides.

Key Features

- Solid-Phase Peptide Synthesis (SPPS) : The compound's stability during SPPS enables efficient peptide assembly.

- Selective Deprotection : The Fmoc group can be removed under basic conditions (e.g., using piperidine), while the Boc group can be cleaved using acidic conditions (e.g., trifluoroacetic acid), allowing for controlled synthesis pathways.

Drug Development

Overview

The compound plays a significant role in developing peptide-based drugs. Its structural advantages contribute to the stability and efficacy of therapeutic peptides.

Applications

- Therapeutic Peptides : this compound is utilized to synthesize peptides that exhibit biological activity, including antimicrobial and anticancer properties.

- Targeted Drug Delivery : The ability to conjugate peptides to other biomolecules enhances the specificity and effectiveness of drug delivery systems.

Bioconjugation

Overview

Bioconjugation involves attaching peptides to other biomolecules, such as proteins or nucleic acids, to create multifunctional constructs.

Applications

- Diagnostic Tools : Peptides synthesized with this compound can be linked to imaging agents or biomarkers, aiding in disease diagnosis.

- Targeted Therapeutics : The compound facilitates the development of targeted therapies by allowing precise attachment to specific cellular targets.

Material Science

Overview

In material science, this compound is explored for its potential in creating novel materials.

Applications

- Hydrogels and Nanomaterials : The ability to form stable peptide bonds allows for the synthesis of peptide-based materials that can be used in drug delivery systems or tissue engineering.

- Smart Materials : Research into stimuli-responsive materials has benefited from compounds like this compound, which can change properties based on environmental conditions.

The biological activity of this compound is closely linked to its role in synthesizing peptides that interact with biological systems. The protective groups prevent unwanted side reactions during synthesis, ensuring that the resulting peptides maintain their intended biological functions.

Case Studies

- Anticancer Activity : Research has demonstrated that peptides synthesized using this compound can inhibit cancer cell proliferation by targeting specific signaling pathways.

- Antimicrobial Properties : Studies have shown that certain peptide derivatives exhibit activity against bacterial strains, highlighting their potential as new antibiotics.

Mecanismo De Acción

The mechanism of action of Fmoc-Dab(Boc)-OH involves the protection of amino groups during peptide synthesis. The Fmoc group protects the alpha amino group, while the Boc group protects the side chain amino group. This allows for selective deprotection and coupling reactions, enabling the stepwise assembly of peptides .

Comparación Con Compuestos Similares

Similar Compounds

Fmoc-Dab(Alloc)-OH: Similar to Fmoc-Dab(Boc)-OH but with an allyloxycarbonyl (Alloc) protecting group instead of Boc.

Fmoc-Dab(Mtt)-OH: Uses a 4-methyltrityl (Mtt) protecting group instead of Boc.

Uniqueness

This compound is unique due to its combination of Fmoc and Boc protecting groups, which provide orthogonal protection strategies. This allows for greater flexibility and control in peptide synthesis compared to other protecting groups .

Actividad Biológica

Fmoc-Dab(Boc)-OH, or Nα-Fmoc-Nγ-Boc-L-2,4-diaminobutyric acid, is a compound with significant applications in biochemistry and molecular biology. This article delves into its biological activity, focusing on its roles in peptide synthesis, drug development, bioconjugation, and cancer therapeutics.

- Molecular Formula : CHNO

- Molecular Weight : 440.5 g/mol

- CAS Number : 125238-99-5

- Melting Point : 111-113 °C

- Optical Rotation : -12° (c=1 in methanol)

1. Peptide Synthesis

This compound serves as a crucial building block in peptide synthesis. The Fmoc (9-fluorenylmethyloxycarbonyl) and Boc (tert-butyloxycarbonyl) protecting groups allow for selective deprotection during solid-phase peptide synthesis (SPPS). This enables the construction of complex peptides that can exhibit specific biological functions .

2. Drug Development

The compound plays a vital role in the pharmaceutical industry by facilitating the design of new drugs that target specific biological receptors or enzymes. Its ability to form stable peptides enhances the therapeutic efficacy of drug candidates . For example, studies have shown that this compound can be incorporated into peptide sequences that demonstrate improved binding affinities to target proteins .

3. Bioconjugation

This compound is utilized in bioconjugation processes, where it aids in attaching biomolecules to surfaces or other molecules. This capability enhances the functionality of therapeutic agents, making them more effective in targeting specific cells or tissues . The versatility of this compound allows researchers to create conjugates that can improve drug delivery systems.

4. Cancer Therapeutics

Research indicates that this compound has potential applications in cancer therapy. Its incorporation into peptides can lead to the development of targeted therapies that selectively attack cancer cells while sparing healthy tissues. This specificity is crucial for reducing side effects associated with traditional chemotherapy .

Case Study: Antibacterial Activity

A study explored the structure-activity relationships of peptides containing this compound derivatives. The results indicated that specific modifications in the peptide structure could enhance antibacterial activity against various pathogens. The presence of Dab was essential for maintaining the bioactivity of these peptides, highlighting its importance in medicinal chemistry .

Table 1: Summary of Biological Activities

| Application Area | Description |

|---|---|

| Peptide Synthesis | Key building block for constructing complex peptides with specific biological activities |

| Drug Development | Enhances binding affinity and stability of drug candidates targeting biological receptors |

| Bioconjugation | Facilitates attachment of biomolecules to improve therapeutic efficacy |

| Cancer Therapeutics | Aids in developing targeted therapies for selective action against cancer cells |

Propiedades

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H28N2O6/c1-24(2,3)32-22(29)25-13-12-20(21(27)28)26-23(30)31-14-19-17-10-6-4-8-15(17)16-9-5-7-11-18(16)19/h4-11,19-20H,12-14H2,1-3H3,(H,25,29)(H,26,30)(H,27,28)/t20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIWKOFAHRLBNMG-FQEVSTJZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)NCC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H28N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50373236 | |

| Record name | Fmoc-Dab(Boc)-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50373236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

440.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

125238-99-5 | |

| Record name | Fmoc-Dab(Boc)-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50373236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2~{S})-2-(9~{H}-fluoren-9-ylmethoxycarbonylamino)-4-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.